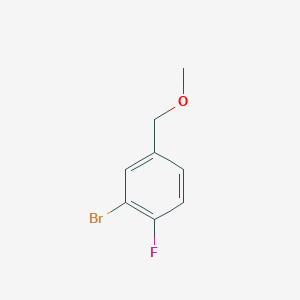

2-Bromo-1-fluoro-4-(methoxymethyl)benzene

説明

The compound 2-Bromo-1-fluoro-4-(methoxymethyl)benzene is a brominated and fluorinated aromatic compound with a methoxymethyl substituent. This type of compound is of interest due to its potential applications in organic synthesis and material science. The presence of both bromo and fluoro substituents on the benzene ring can influence its reactivity and interaction with other molecules.

Synthesis Analysis

The synthesis of related brominated methoxymethyl benzene derivatives has been reported in the literature. For instance, a natural product with a similar structure, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, was synthesized from (3-bromo-4,5-dimethoxyphenyl)methanol in five steps with an overall yield of 34% . Another related compound, 5-[2-(methoxymethyl)-1-naphthyl]-11H-benzo[b]fluorene, was synthesized via benzannulated enyne–allenes and Schmittel cascade cyclization reactions . These studies demonstrate the feasibility of synthesizing complex molecules with methoxymethyl and bromo substituents on an aromatic ring.

Molecular Structure Analysis

The molecular structure of bromo- and bromomethyl-substituted benzenes has been extensively studied using X-ray crystallography. These studies reveal the importance of Br···Br, C–H···Br, and C–Br···π interactions in determining the packing motifs and crystal structures of these compounds . Such interactions are crucial for understanding the physical properties and reactivity of the compound .

Chemical Reactions Analysis

Brominated aromatic compounds are known to undergo various chemical reactions due to the presence of the bromine atom, which is a good leaving group. For example, the reaction of methoxymethyl-substituted aryl methyl ethers with BBr3 followed by the addition of MeOH can afford the corresponding methoxymethyl-substituted arylphenols in high yields . This indicates that the bromo substituents in such compounds can be utilized for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be influenced by the substituents on the benzene ring. For instance, the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid show that two-dimensional architectures are formed principally by C–H···O hydrogen bonds, with additional Br···O and π–π interactions contributing to the stability of the crystal structures . These interactions can affect the melting point, solubility, and other physical properties of the compound. Additionally, the synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene involves several steps including bromination and hydrolysis, indicating that the physical properties such as purity and yield are critical in the synthesis process .

科学的研究の応用

2-Bromo-1-fluoro-4-(methoxymethyl)benzene is a chemical compound with the molecular formula C8H8BrFO . . This compound is used in various scientific fields, particularly in chemical synthesis .

-

Organic Synthesis : This compound can be used as a building block in the synthesis of more complex organic molecules . The presence of bromine and fluorine atoms makes it a good candidate for halogen exchange reactions, which are commonly used in the synthesis of pharmaceuticals and agrochemicals.

-

Biochemical Research : 2-Bromo-4-fluoro-1-(methoxymethyl)benzene is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Safety And Hazards

特性

IUPAC Name |

2-bromo-1-fluoro-4-(methoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-11-5-6-2-3-8(10)7(9)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBVRUQXKXJMOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377723 | |

| Record name | 2-bromo-1-fluoro-4-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-fluoro-4-(methoxymethyl)benzene | |

CAS RN |

887268-22-6 | |

| Record name | 2-Bromo-1-fluoro-4-(methoxymethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887268-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-1-fluoro-4-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-aminoethyl)amino]-6-methyl-9H-xanthen-9-one](/img/structure/B1333083.png)

![3-[4-(2-Hydroxybenzoyl)-1H-pyrazol-1-yl]-benzenecarboxylic acid](/img/structure/B1333084.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B1333087.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid](/img/structure/B1333088.png)

![3-[2-(4-methylphenoxy)phenyl]propanoic Acid](/img/structure/B1333090.png)

![3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1333094.png)

![2-[2-(1,3-Benzodioxol-5-yl)hydrazono]-2-(tert-butylsulfonyl)acetonitrile](/img/structure/B1333098.png)

![2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1333110.png)

![2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1333111.png)